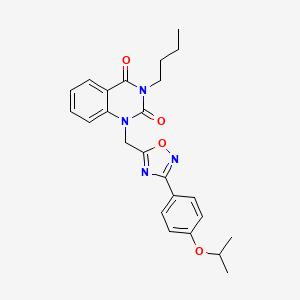
N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes the compound , has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of the compound involves a thiophene ring, a ureido group, and a trifluoromethyl group. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The compound, being a thiourea derivative, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .科学的研究の応用
Agrochemical Industry
The trifluoromethyl group in the compound contributes to the development of agrochemicals. This moiety is known to enhance the biological activity of pesticides, making them more effective at lower doses . The compound can serve as an intermediate in synthesizing novel pesticides with improved properties such as increased stability, lower toxicity to non-target organisms, and better environmental profiles.
Pharmaceutical Research
Compounds with the trifluoromethyl group, like our subject compound, are often explored for their potential pharmaceutical applications. They can be used to create new drugs with enhanced pharmacokinetic properties, including better metabolic stability and increased binding affinity to target proteins . This can lead to the development of more effective medications with fewer side effects.
Material Science
In material science, the compound’s derivatives can be used to modify the surface properties of materials. This can include increasing hydrophobicity or adding specific functional groups that can interact with other substances, which is valuable in creating specialized coatings or additives for polymers .
Veterinary Medicine
Similar to its use in human pharmaceuticals, this compound can also be applied in veterinary medicine. It can be used to develop new veterinary drugs that offer improved efficacy and safety profiles for treating diseases in animals .
Chemical Synthesis
The compound can act as a building block in chemical synthesis, particularly in creating complex molecules with multiple rings or heteroatoms. Its reactivity can be leveraged to form various bonds and linkages, which is crucial in the synthesis of complex organic molecules .
Cancer Research
In cancer research, the compound’s derivatives may be investigated for their anticancer properties. The presence of the trifluoromethyl group can influence the compound’s ability to interact with cancer cells, potentially leading to the development of new chemotherapeutic agents .
特性
IUPAC Name |
N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-5-1-2-6-14(13)24-18(27)25-16-8-4-3-7-15(16)23-17(26)12-9-10-28-11-12/h1-11H,(H,23,26)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPAUUATVSFQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2987998.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2988000.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2988001.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2988003.png)
![ethyl 2-[[2-[[4-cyclohexyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2988004.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2988008.png)
![2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2988009.png)

![[1-(4-Fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2988012.png)
![methyl 2,4-dimethyl-5-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2988015.png)

![3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2988020.png)